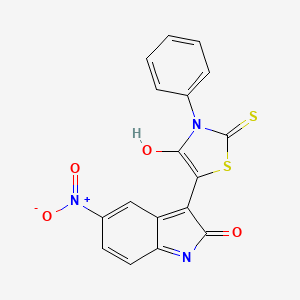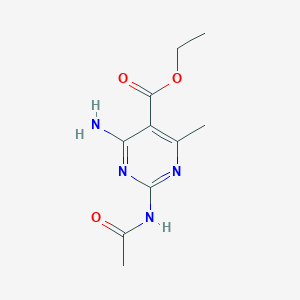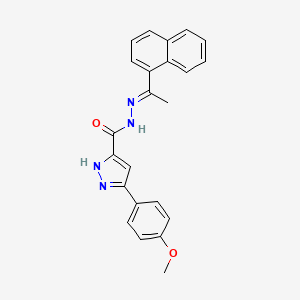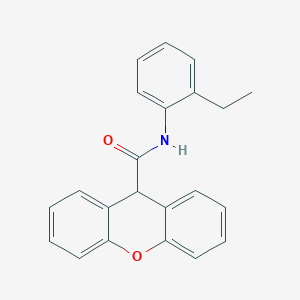![molecular formula C23H21BrN2O2S B11675894 5-(4-bromophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole](/img/structure/B11675894.png)
5-(4-bromophenyl)-3-(4-methylphenyl)-1-[(4-methylphenyl)sulfonyl]-4,5-dihydro-1H-pyrazole
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE is a complex organic compound that belongs to the class of pyrazoles Pyrazoles are five-membered heterocyclic compounds containing two nitrogen atoms at adjacent positions
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE typically involves multi-step organic reactions. One common method includes the following steps:
Formation of the Pyrazole Ring: The initial step involves the cyclization of appropriate hydrazine derivatives with α,β-unsaturated carbonyl compounds to form the pyrazole ring.
Introduction of Bromophenyl Group: The bromophenyl group can be introduced via a bromination reaction using bromine or N-bromosuccinimide (NBS) under controlled conditions.
Attachment of Methylbenzenesulfonyl Group: The methylbenzenesulfonyl group is typically introduced through a sulfonylation reaction using methylbenzenesulfonyl chloride in the presence of a base such as pyridine.
Final Assembly: The final step involves coupling the intermediate compounds to form the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated synthesis, and stringent quality control measures to ensure high yield and purity.
化学反応の分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the bromophenyl and methylphenyl groups, using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed on the sulfonyl group using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The bromine atom in the bromophenyl group can be substituted with various nucleophiles (e.g., amines, thiols) under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)
Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)
Substitution: Nucleophiles such as amines, thiols, and conditions like reflux in polar solvents
Major Products
Oxidation: Formation of carboxylic acids or ketones
Reduction: Formation of alcohols or amines
Substitution: Formation of substituted pyrazoles with various functional groups
科学的研究の応用
5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.
Medicine: Explored as a potential lead compound in drug discovery and development, particularly for targeting specific enzymes or receptors.
Industry: Utilized in the development of specialty chemicals, dyes, and materials with specific properties.
作用機序
The mechanism of action of 5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE involves its interaction with molecular targets such as enzymes, receptors, or DNA. The compound’s structural features allow it to bind to specific sites, modulating the activity of these targets. For example, it may inhibit enzyme activity by binding to the active site or alter receptor function by interacting with binding domains.
類似化合物との比較
Similar Compounds
- 5-(4-CHLOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE
- 5-(4-FLUOROPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE
Uniqueness
The presence of the bromophenyl group in 5-(4-BROMOPHENYL)-1-(4-METHYLBENZENESULFONYL)-3-(4-METHYLPHENYL)-4,5-DIHYDRO-1H-PYRAZOLE imparts unique chemical reactivity and potential biological activity compared to its chloro- and fluoro- analogs. The bromine atom’s size and electronegativity influence the compound’s interaction with molecular targets, potentially leading to different biological effects and applications.
特性
分子式 |
C23H21BrN2O2S |
|---|---|
分子量 |
469.4 g/mol |
IUPAC名 |
3-(4-bromophenyl)-5-(4-methylphenyl)-2-(4-methylphenyl)sulfonyl-3,4-dihydropyrazole |
InChI |
InChI=1S/C23H21BrN2O2S/c1-16-3-7-18(8-4-16)22-15-23(19-9-11-20(24)12-10-19)26(25-22)29(27,28)21-13-5-17(2)6-14-21/h3-14,23H,15H2,1-2H3 |
InChIキー |
GZASNMYEVHSLJW-UHFFFAOYSA-N |
正規SMILES |
CC1=CC=C(C=C1)C2=NN(C(C2)C3=CC=C(C=C3)Br)S(=O)(=O)C4=CC=C(C=C4)C |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Ethyl 5-[(2-fluorophenyl)carbamoyl]-2-{[(4-fluorophenyl)carbonyl]amino}-4-methylthiophene-3-carboxylate](/img/structure/B11675815.png)

![N-[(E)-1-(3,4-dichlorophenyl)ethylidene]-4-(1-naphthylmethyl)-1-piperazinamine](/img/structure/B11675822.png)

![N'-[(E)-(4-chlorophenyl)methylidene]-2-{[4-phenyl-5-(3,4,5-trimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}acetohydrazide](/img/structure/B11675839.png)
![[3-[(Z)-(3-oxo-1-benzothiophen-2-ylidene)methyl]phenyl] acetate](/img/structure/B11675854.png)
![2-{[5-(4-chlorophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-{(E)-[4-(trifluoromethyl)phenyl]methylidene}acetohydrazide](/img/structure/B11675868.png)
![1-tert-butyl-N-{(E)-[4-(dimethylamino)phenyl]methylidene}-1H-benzimidazol-5-amine](/img/structure/B11675870.png)
![2-{[5-(4-bromophenyl)-4-phenyl-4H-1,2,4-triazol-3-yl]sulfanyl}-N'-[(E)-(2-hydroxynaphthalen-1-yl)methylidene]acetohydrazide](/img/structure/B11675876.png)
![11-(2-ethoxyphenyl)-3,3-dimethyl-10-(phenylcarbonyl)-2,3,4,5,10,11-hexahydro-1H-dibenzo[b,e][1,4]diazepin-1-one](/img/structure/B11675882.png)
![(5Z)-5-{3-iodo-5-methoxy-4-[2-(2-methylphenoxy)ethoxy]benzylidene}-3-(prop-2-en-1-yl)-2-thioxo-1,3-thiazolidin-4-one](/img/structure/B11675890.png)
![2-{3-[(1,3-benzothiazol-2-ylsulfanyl)methyl]-4-methoxyphenyl}-3-(4-methoxyphenyl)-2,3-dihydroquinazolin-4(1H)-one](/img/structure/B11675891.png)


